3-Amino-2,6-dibromobenzoic acid
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Overview
Description
3-Amino-2,6-dibromobenzoic acid is an organic compound with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol It is a derivative of benzoic acid, characterized by the presence of amino and dibromo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dibromobenzoic acid typically involves the bromination of an amino-substituted benzoic acid precursor. One common method includes the bromination of anthranilic acid (2-aminobenzoic acid) using bromine in the presence of a suitable solvent . The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dibromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromine atoms can undergo electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in a suitable solvent like acetic acid.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Amino-2,6-dibromobenzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dibromobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity to certain molecular targets, thereby increasing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromobenzoic acid: Similar structure but lacks the amino group.
3,5-Dibromobenzoic acid: Bromine atoms are positioned differently on the benzene ring.
2-Amino-3,6-dibromobenzoic acid: Similar structure but with different positioning of the amino group.
Uniqueness
3-Amino-2,6-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine substituents, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H5Br2NO2 |
---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
3-amino-2,6-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
NDBRRWMEBDAYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(=O)O)Br |
Origin of Product |
United States |
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